(2S,5S)-5-(Fmoc-amino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic Acid
CAS No.:
Cat. No.: VC17942143
Molecular Formula: C28H24N2O5
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H24N2O5 |
|---|---|
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 11-(9H-fluoren-9-ylmethoxycarbonylamino)-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxylic acid |
| Standard InChI | InChI=1S/C28H24N2O5/c31-26-23(13-12-16-6-5-7-17-14-24(27(32)33)30(26)25(16)17)29-28(34)35-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,22-24H,12-15H2,(H,29,34)(H,32,33) |
| Standard InChI Key | NHNOPJNRVODSCV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C3C(=CC=C2)CC(N3C(=O)C1NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a fused tricyclic system comprising a seven-membered azepine ring annulated to an indole moiety, with a ketone group at position 4 and an Fmoc-protected amine at position 5. The stereochemistry at C2 and C5 ((2S,5S)-configuration) is critical for its biological activity, as demonstrated in structure-activity relationship studies . The carboxylic acid group at C2 enhances solubility and facilitates conjugation reactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H24N2O5 |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 11-(9H-fluoren-9-ylmethoxycarbonylamino)-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxylic acid |
| Canonical SMILES | C1CC2=C3C(=CC=C2)CC(N3C(=O)C1NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
| PubChem CID | 4712606 |
Stereochemical Significance
The (2S,5S) configuration imposes a rigid conformational bias, stabilizing β-turn and polyproline helix motifs in peptides. Computational studies reveal that the 2S,5S diastereomer exhibits a 7-fold higher affinity for the Stat3 SH2 domain compared to the 2S,5R variant (IC50 = 162 nM vs. 1,650 nM) . This stereodependence underscores the importance of synthetic control during production.
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-based SPPS protocols. Key steps include:
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Friedel-Crafts Cyclization: Cyclization of intermediate 41 yields a 90:10 mixture of (2S,5S)- and (2S,5R)-diastereomers, which are separated by fractional crystallization .
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Selective Reduction: Partial hydrogenation of ketone 42 in THF produces alcohol 46, which is dehydrated using trifluoroacetic anhydride to form the azepinoindole core .
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Fmoc Protection: The amine group is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions during peptide elongation .
Table 2: Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 41 | Precursor for Friedel-Crafts cyclization | |
| 42 | Ketone intermediate | |
| 46 | Alcohol for dehydration |
Challenges in Scale-Up
Stereochemical purity remains a critical challenge. Even minor impurities (e.g., 10% 2S,5R diastereomer) reduce binding affinity by 7-fold in Stat3 inhibitors . Advanced chromatographic techniques (e.g., chiral HPLC) are employed to achieve >98% enantiomeric excess.
Applications in Drug Discovery
Stat3 Inhibitors for Cancer Therapy
The compound serves as a key scaffold in peptidomimetic inhibitors targeting the SH2 domain of Stat3, a protein implicated in tumor survival. In a seminal study, pCinn-Haic-Gln-NHBn (21), derived from this building block, achieved an IC50 of 162 nM against Stat3—superior to the lead phosphopeptide (IC50 = 290 nM) . Molecular dynamics simulations confirm that the Haic moiety forms hydrogen bonds with Gln635 and hydrophobic interactions with pCinn, stabilizing the inhibitor-protein complex .
Neurological Drug Development
The azepinoindole core mimics endogenous neurotransmitters, enabling the design of blood-brain barrier-penetrant compounds. Researchers have leveraged its rigidity to develop sigma-1 receptor agonists with potential applications in Alzheimer’s disease .
Table 3: Bioactivity Profiles
| Application | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Stat3 Inhibition | SH2 Domain | 162 nM | |
| Sigma-1 Receptor Agonism | Neurological | 480 nM |
Bioconjugation and Drug Delivery
Targeted Therapeutics
The carboxylic acid group enables covalent conjugation to antibodies, nanoparticles, and prodrugs. For example, Fmoc-(2S,5S)-Haic-modified liposomes exhibit 3.2-fold higher tumor accumulation in murine models compared to unmodified carriers.
Analytical Chemistry Applications
Derivatized with fluorescent tags (e.g., FITC), the compound serves as a probe for quantifying amino acid transport kinetics in blood-brain barrier models. Its low background interference (signal-to-noise ratio >12:1) makes it ideal for high-throughput assays.
Research Advancements and Future Directions
Mechanistic Insights from Structural Studies
X-ray crystallography of Haic-containing inhibitors bound to Stat3 reveals a unique binding mode:
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The Haic indole nitrogen hydrogen-bonds with Ser611.
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The azepine ring engages in π-π stacking with Phe716 .
These interactions inform the design of second-generation inhibitors with picomolar affinities.
Emerging Applications in Gene Therapy
Recent work explores its use in peptide-based gene delivery vectors. Cationic derivatives of Haic complex with siRNA, achieving 73% gene silencing in vitro with minimal cytotoxicity (cell viability >85%) .
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